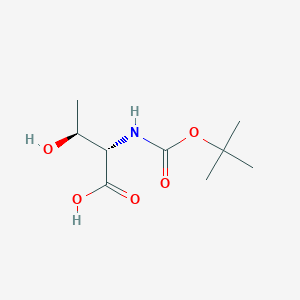

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

説明

“(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid” is a compound with the molecular weight of 247.29 . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is "1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8-/m0/s1" .科学的研究の応用

Synthesis of β-hydroxy-α-amino acids

N-Boc-L-Allothreonine is used in the synthesis of β-hydroxy-α-amino acids. Threonine aldolases (TAs) constitute a powerful tool for catalyzing carbon–carbon bond formations in synthetic organic chemistry, thus enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids . Starting from the achiral precursors glycine and an aldehyde, two new stereogenic centres are formed in this catalytic step .

Precursor for Pharmaceuticals

The resulting chiral β-hydroxy-α-amino acid products are important precursors for pharmaceuticals such as thiamphenicol, a L-threo-phenylserine derivative or L-threo-3,4-dihydroxyphenylserine .

N-Boc Deprotection

N-Boc-L-Allothreonine can be deprotected using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

N-Boc Protection of Amines

A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .

Biocatalysis

During the last years, biocatalysis has become an emerging tool for the industrial production of chemicals, in particular chiral building blocks which are required for fine chemicals and drug production .

Aldol Reactions

Threonine aldolases (TAs) catalyze the cleavage of threonine to glycine and acetaldehyde, as well as the stereospecific reverse reaction, the aldol reaction . Notably, TAs accept a broad range of aromatic and aliphatic acceptor aldehydes as substrates .

作用機序

Target of Action

The primary target of N-Boc-L-Allothreonine is threonine aldolases (TAs) . TAs are pyridoxal-5-phosphate-dependent enzymes that catalyze the cleavage of L-threonine or L-allo-threonine to glycine and acetaldehyde in a glycine biosynthetic pathway .

Mode of Action

N-Boc-L-Allothreonine interacts with its target, threonine aldolases, by serving as a substrate for these enzymes. The compound is involved in the formation of carbon-carbon bonds in synthetic organic chemistry, enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids .

Biochemical Pathways

N-Boc-L-Allothreonine is involved in the glycine biosynthetic pathway . This pathway is crucial for the production of glycine, a non-essential amino acid that plays a key role in protein synthesis and other metabolic processes.

Pharmacokinetics

The compound’s water solubility at 25°c is estimated to be 9658e+004 mg/L This suggests that the compound may have good bioavailability

Result of Action

The result of N-Boc-L-Allothreonine’s action is the formation of β-hydroxy-α-amino acids . These chiral products are important precursors for pharmaceuticals such as thiamphenicol, a L-threo-phenylserine derivative, or L-threo-3,4-dihydroxyphenylserine .

特性

IUPAC Name |

(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHOYOCAAURYRL-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

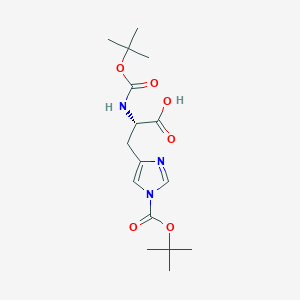

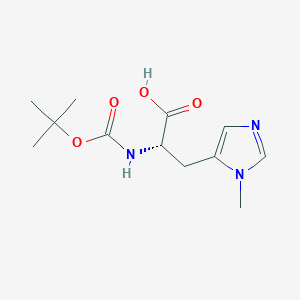

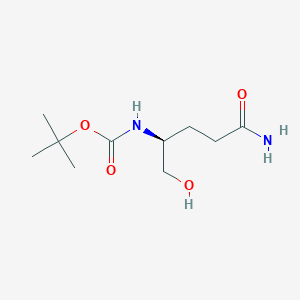

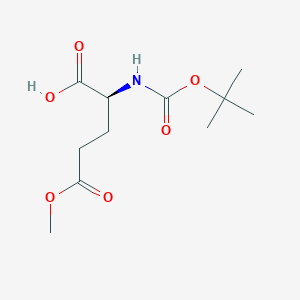

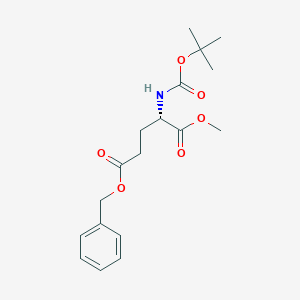

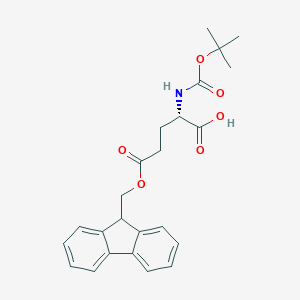

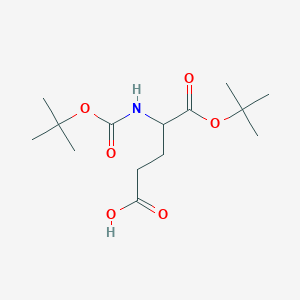

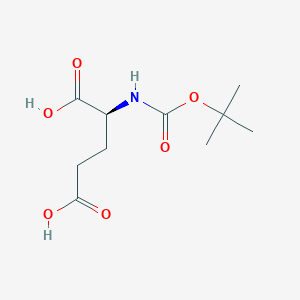

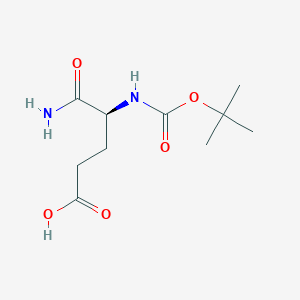

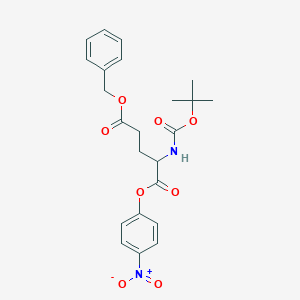

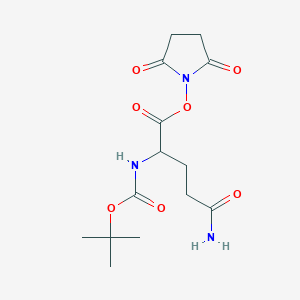

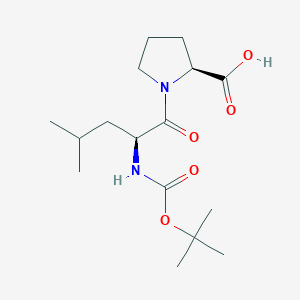

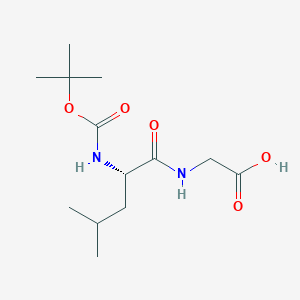

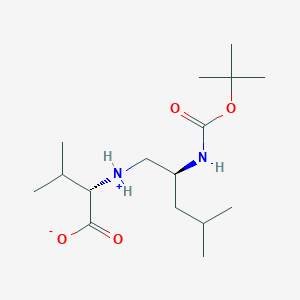

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。